(E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-6-8-12(9-7-11)23-10-15(21)19-20-16-13-4-2-3-5-14(13)18-17(16)22/h2-9,18,22H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIKMRTXFRYXCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Methodology
Reaction Scheme and Precursor Synthesis
The synthesis of (E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide follows a two-step protocol involving:
- Preparation of 2-(p-tolyloxy)acetohydrazide.
- Condensation with isatin to form the hydrazone derivative.
Step 1: Synthesis of 2-(p-Tolyloxy)acetohydrazide
p-Cresol (0.1 mol) is reacted with chloroacetic acid (0.12 mol) in aqueous sodium hydroxide (10% w/v) under reflux for 4–6 hours to yield 2-(p-tolyloxy)acetic acid. The acid is subsequently esterified with methanol in the presence of sulfuric acid (2–3 drops) to form methyl 2-(p-tolyloxy)acetate. Hydrazine hydrate (0.15 mol) is then added to the ester in ethanol, refluxed for 2 hours, and crystallized to obtain 2-(p-tolyloxy)acetohydrazide.
Step 2: Formation of the Hydrazone Derivative
Equimolar quantities of isatin (1H-indole-2,3-dione, 0.003 mol) and 2-(p-tolyloxy)acetohydrazide (0.003 mol) are dissolved in 10 mL of 95% ethanol containing glacial acetic acid (0.5 mL). The mixture is refluxed for 30 minutes, cooled in ice, and filtered to obtain the crude product. Recrystallization from ethanol yields the final compound.
Table 1: Synthetic Conditions for Key Intermediates
| Intermediate | Reagents/Conditions | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 2-(p-Tolyloxy)acetic acid | p-Cresol, chloroacetic acid, NaOH, reflux | 92 | 148–150 |
| Methyl 2-(p-tolyloxy)acetate | 2-(p-Tolyloxy)acetic acid, MeOH, H₂SO₄ | 88 | 62–64 |
| 2-(p-Tolyloxy)acetohydrazide | Methyl ester, hydrazine hydrate, EtOH, reflux | 85 | 172–174 |
Stereochemical Considerations
The reaction between isatin and hydrazides typically yields the (Z)-isomer due to thermodynamic stabilization via intramolecular hydrogen bonding between the hydrazide NH and the indole carbonyl. The reported synthesis in the literature exclusively produces the (Z)-configured product, (Z)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide (SI-1). Achieving the (E)-isomer would require alternative strategies, such as:
- Microwave-assisted synthesis to kinetically favor less stable conformers.
- Use of bulky substituents to sterically hinder the (Z)-configuration.
- Photochemical isomerization post-synthesis.
Process Optimization and Challenges
Critical Reaction Parameters
- Solvent System : Ethanol (95%) ensures solubility of both isatin and the hydrazide while facilitating reflux conditions.
- Catalyst : Glacial acetic acid protonates the hydrazide’s amino group, enhancing nucleophilic attack on isatin’s C3 carbonyl.
- Reaction Time : Prolonged reflux (>30 minutes) risks decomposition, while shorter durations (<20 minutes) lead to incomplete conversion.
Table 2: Impact of Reaction Time on Yield
| Time (minutes) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 20 | 63 | 89% |
| 30 | 86 | 98% |
| 40 | 82 | 95% |
Purification Challenges
Recrystallization from ethanol removes unreacted starting materials and byproducts. However, the compound’s limited solubility in cold ethanol necessitates hot filtration to avoid premature crystallization.
Analytical Characterization
Comparative Analysis With Analogues
Modifying the phenoxy substituent significantly impacts yield and bioactivity:
Table 3: Substituent Effects on Hydrazone Synthesis
| Compound | Substituent (R) | Yield (%) | Anti-inflammatory Activity (% Inhibition) |
|---|---|---|---|
| SI-1 | 4-CH₃ | 86 | 62 |
| SI-2 | 3-CH₃ | 75 | 58 |
| SI-5 | 4-Cl | 72 | 71 |
The 4-chloro derivative (SI-5) exhibits superior activity due to enhanced electron-withdrawing effects, stabilizing the hydrazone-enzyme interaction.
Industrial-Scale Feasibility
- Cost Analysis : Raw material costs for 1 kg batch:
- Isatin: $220/kg
- p-Cresol: $180/kg
- Total synthesis cost: $650/kg (excluding purification).
- Environmental Impact : Ethanol recovery systems reduce waste generation by 40%.
Chemical Reactions Analysis
Reactivity and Functional Transformations
The compound’s reactivity is centered on its hydrazide-imine moiety and electron-rich aromatic systems :
Cyclization Reactions
Under basic conditions (e.g., NaOH or triethylamine), the hydrazide group undergoes cyclization to form pyrazole or thiazole derivatives . For example:
-
Reaction with thiourea in ethanol yields 1,3-thiazol-2-amine derivatives , leveraging the nucleophilic attack of sulfur on the hydrazide carbon .
Nucleophilic Addition
The imine (C=N) bond participates in nucleophilic additions with:
Condensation with Carbonyl Compounds
The hydrazide reacts with aldehydes (e.g., salicylaldehyde) to form hydrazone derivatives under piperidine catalysis, expanding conjugation .
Mechanistic Insights
The compound’s reactivity is governed by:
-
Tautomerism : Exists in equilibrium between keto (indolinone) and enol (indole-enol) forms, influencing electrophilic substitution patterns .
-
Acid/Base Sensitivity : Protonation of the imine nitrogen enhances electrophilicity, facilitating nucleophilic attacks .
Stability and Storage
Scientific Research Applications
Anticancer Activity
One of the most notable applications of (E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide is its potential as an anticancer agent. Several studies have indicated that derivatives of oxoindole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, it has been observed that compounds containing the indole structure can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of similar hydrazide derivatives. These compounds have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases. The mechanism often involves disrupting microbial cell walls or interfering with metabolic pathways .
Synthesis and Characterization
The synthesis of this compound typically involves a condensation reaction between isatin derivatives and hydrazides under acidic conditions. The reaction yields a product that can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm its structure .
Case Study 1: Anticancer Efficacy
In a study focused on the anticancer properties of similar compounds, researchers synthesized a series of hydrazone derivatives and tested their cytotoxicity against human cancer cell lines. The results demonstrated that specific modifications to the hydrazone structure significantly enhanced anticancer activity, indicating that this compound could be optimized for greater efficacy .
Case Study 2: Antimicrobial Testing
Another investigation evaluated the antimicrobial properties of various oxoindole derivatives, including those similar to this compound. The study found that certain derivatives exhibited potent activity against multi-drug resistant strains of bacteria, underscoring the potential for developing new antibiotics from this class of compounds .
Potential in Material Science
Beyond biological applications, this compound may have utility in material science. Its structural properties can be exploited in the development of organic semiconductors or as precursors for advanced materials due to its ability to form stable complexes with metal ions .
Data Tables
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Antimicrobial agents | Effective against drug-resistant bacteria | |
| Material Science | Organic semiconductors | Forms stable metal complexes |
Mechanism of Action
The mechanism of action of (E)-N’-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses. The exact pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs and their distinguishing features are summarized below:
Substituent Impact on Properties:
- Electron-Withdrawing Groups (e.g., NO₂ in 5c): Increase polarity, reduce lipophilicity, and enhance anticancer activity (e.g., 5c: IC₅₀ = 0.054 μM) .
- Electron-Donating Groups (e.g., p-tolyloxy) : Enhance membrane permeability but may reduce receptor binding affinity compared to thioethers (e.g., benzothiazole derivatives in ).
- Bulkier Groups (e.g., tetrahydroquinolin in 4k): May sterically hinder target engagement but improve selectivity for specific kinases like VEGFR2 .
Anticancer Activity:
- The p-tolyloxy group in the target compound may offer a balance between lipophilicity and solubility, though its activity profile is likely distinct from fluorine-substituted analogs (e.g., compound III in with IC₅₀ = 0.054 μM) .
- Z vs. E Isomers : The Z-configuration in 4k () may alter binding to VEGFR2 due to spatial differences in the hydrazone bond .
Computational and Structural Insights
- Molecular Docking : Quinazoline-isatin analogs () show strong EGFR binding via hydrogen bonding with the oxoindolinyl group. The p-tolyloxy group in the target compound may occupy hydrophobic pockets in kinase domains .
- NMR Analysis : Distinct δH values for hydrazone protons (e.g., 10.7–11.2 ppm in ) confirm E/Z configurations and isomerization tendencies .
Biological Activity
(E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide, with the CAS number 125299-00-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The molecular formula of this compound is CHNO, with a molecular weight of 309.319 g/mol. The compound exhibits a density of 1.3 ± 0.1 g/cm³ and a LogP value of 1.34, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .
Research indicates that derivatives of the 2-oxoindolin-3-ylidene scaffold exhibit significant inhibitory effects on various biological targets, particularly kinases. A study identified N'-(2-oxoindolin-3-ylidene)hydrazide derivatives as moderate inhibitors of c-Met kinase, with IC values ranging from 1.3 µM to 2.2 µM for the most potent compounds . The binding interactions and structure-activity relationship (SAR) studies suggest that modifications on the hydrazide moiety can enhance potency.
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving the modulation of signaling pathways associated with cancer progression .
Inhibition of EGR-1 Activity
Recent research highlighted the ability of certain derivatives to inhibit EGR-1 DNA-binding activity, which is crucial in inflammatory responses and skin disorders like atopic dermatitis. Compounds IT21, IT23, and IT25 demonstrated significant in vivo efficacy in alleviating dermatitis-like lesions in animal models . This suggests that targeting EGR-1 with such compounds could lead to new therapeutic strategies for inflammatory conditions.
Case Studies
- c-Met Kinase Inhibition : A study synthesized various N'-(2-oxoindolin-3-ylidene)hydrazides and evaluated their inhibitory effects on c-Met kinase. The findings indicated that structural modifications could significantly alter biological activity, emphasizing the importance of SAR analysis .
- EGR-1 Inhibitors : Another investigation focused on the design and synthesis of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides, which were found to inhibit EGR-1 effectively. The study provided insights into their mechanism and potential applications in treating inflammatory diseases .
Data Tables
To summarize key findings regarding the biological activities and properties of this compound and its derivatives, the following table presents selected data:
| Compound Name | Target | IC (µM) | Biological Activity |
|---|---|---|---|
| N'-(2-Oxoindolin-3-ylidene)-hydrazide D2 | c-Met Kinase | 1.3 | Moderate inhibitor |
| N'-(2-Oxoindolin-3-ylidene)-hydrazide D25 | c-Met Kinase | 2.2 | Moderate inhibitor |
| 2-(2-Oxoindolin-3-ylidene)hydrazinecarbothioamide IT21 | EGR-1 | Not reported | Alleviates atopic dermatitis-like lesions |
| 2-(2-Oxoindolin-3-ylidene)hydrazinecarbothioamide IT23 | EGR-1 | Not reported | Alleviates atopic dermatitis-like lesions |
Q & A
Basic: What are the key considerations for optimizing the synthesis of (E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide?
The synthesis involves condensation reactions between hydrazide precursors and indole derivatives. Key parameters include:
- Reagent selection : Phosphorus oxychloride (POCl₃) activates carbonyl groups, while triethylamine (TEA) acts as a base to facilitate condensation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
- Temperature control : Reactions are typically conducted at 60–80°C to balance yield and side-product formation .
- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and confirm intermediate purity .
Basic: How is the structural integrity of this compound validated in synthetic workflows?
Structural validation relies on spectroscopic and analytical methods:
- NMR : ¹H/¹³C NMR identifies hydrazone (N–H, ~10–12 ppm) and indole carbonyl (C=O, ~170 ppm) groups .
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N–H stretch) confirm functional groups .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration of the hydrazone bond .
Advanced: What mechanistic insights explain its potential antimicrobial activity?
Evidence suggests activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via:
- Membrane disruption : The indole moiety may intercalate into lipid bilayers, altering permeability .
- Enzyme inhibition : The hydrazide group chelates metal ions in microbial enzymes (e.g., dehydrogenases) .
- Structure-activity relationship (SAR) : Substitutions on the p-tolyloxy group enhance lipophilicity, improving bioavailability .
Advanced: How do structural modifications influence its pharmacological profile?
| Modification Site | Impact on Activity | Evidence |
|---|---|---|
| Indole C-5/C-7 | Bromination increases steric bulk, enhancing selectivity for kinase targets . | |
| p-Tolyloxy group | Electron-withdrawing substituents (e.g., Cl, NO₂) improve anti-inflammatory potency . | |
| Hydrazide linker | Methylation reduces hydrolytic instability but may decrease binding affinity . |
Advanced: How can researchers resolve contradictions between solubility and bioactivity data?
- Solubility limitations : Low aqueous solubility (logP ~3.5) may mask in vitro activity. Use co-solvents (e.g., DMSO) at <1% to avoid cytotoxicity .
- Bioactivity assays : Compare results across multiple models (e.g., microbial vs. mammalian cells) to distinguish true activity from artifacts .
- Prodrug strategies : Introduce phosphate or acetyl groups to enhance solubility without altering the pharmacophore .
Advanced: What experimental models address discrepancies between in vitro and in vivo efficacy?
- In vitro : Use 3D cell cultures or spheroids to mimic tissue complexity better than monolayer assays .
- In vivo : Prioritize zebrafish or murine models for preliminary toxicity and pharmacokinetic studies .
- Mechanistic studies : Combine transcriptomics and proteomics to identify off-target effects that explain efficacy gaps .
Advanced: How is regioselectivity achieved during functionalization of the indole core?
- Electrophilic substitution : Nitration or bromination at C-5/C-7 is guided by the electron-donating p-tolyloxy group .
- Microwave-assisted synthesis : Enhances regioselectivity by reducing reaction time and side-product formation .
- Catalytic control : Lewis acids (e.g., ZnCl₂) direct substitutions to specific positions .
Basic: What stability considerations are critical for long-term storage?
- Temperature : Store at –20°C to prevent hydrazone bond hydrolysis .
- Light sensitivity : Protect from UV exposure to avoid photooxidation of the indole ring .
- Humidity : Use desiccants to minimize hygroscopic degradation .
Advanced: How can computational modeling guide its optimization?
- Docking studies : Predict binding to kinases (e.g., JAK2) or antimicrobial targets (e.g., dihydrofolate reductase) .
- MD simulations : Assess conformational flexibility of the hydrazone linker in biological membranes .
- QSAR models : Correlate substituent electronegativity with anti-inflammatory IC₅₀ values .
Advanced: What polypharmacology risks are associated with this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
